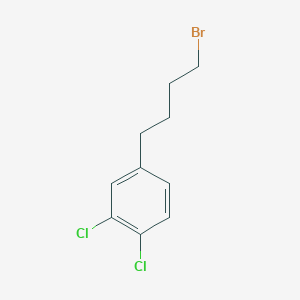
4-(4-Bromobutyl)-1,2-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Bromobutyl)-1,2-dichlorobenzene” is a compound that contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with two chlorine atoms and a 4-bromobutyl group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two chlorine atoms and a 4-bromobutyl group. The exact structure would depend on the positions of these substituents on the benzene ring .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the benzene ring and halogen substituents. The bromobutyl group could participate in nucleophilic substitution reactions, while the benzene ring could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromobutyl)-1,2-dichlorobenzene” would be influenced by its molecular structure. For instance, the presence of the benzene ring could contribute to its stability and possibly its solubility in nonpolar solvents .
Applications De Recherche Scientifique
Spectroscopic and Computational Analysis : A study conducted by Vennila et al. (2018) provided a comprehensive spectroscopic and computational analysis of 2-bromo-1,4-dichlorobenzene, a similar compound. The research highlighted its electronic density and molecular geometry, which are crucial in understanding the physical and chemical properties of such compounds.
Organophosphorus Compounds Synthesis : The work of Hewitt and Newland (1977) explored the synthesis of organophosphorus compounds involving ethyl 4-bromobutylphosphonochloridate. This study provides insights into the synthesis pathways that could potentially apply to 4-(4-Bromobutyl)-1,2-dichlorobenzene.
Catalytic Oxidation Studies : A paper by Krishnamoorthy et al. (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene. Understanding the oxidation behavior of similar compounds can provide a basis for comprehending the reactivity and potential applications of 4-(4-Bromobutyl)-1,2-dichlorobenzene in catalysis or synthesis.
Molecular Dynamics and Docking Properties : The study by Vennila et al. (2018) also included molecular dynamics simulations and docking properties of 2-bromo-1,4-dichlorobenzene. Such studies are vital in determining how these molecules interact with other compounds, which is essential for designing drugs or materials.
Polymer Synthesis Application : Research by Kloppenburg et al. (1999) on the alkyne metathesis of 1,4-dipropynylated benzenes, using 1,2-dichlorobenzene, points to potential applications in high-molecular-weight polymer synthesis. This suggests possible applications of 4-(4-Bromobutyl)-1,2-dichlorobenzene in similar contexts.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-bromobutyl)-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWUHPGFXJHKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCBr)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobutyl)-1,2-dichlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

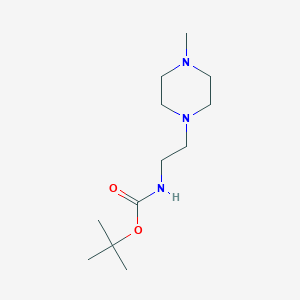
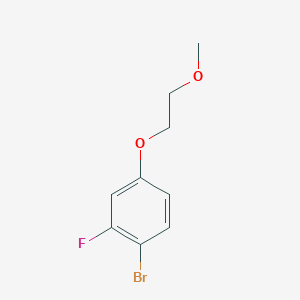

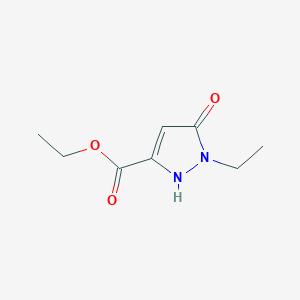
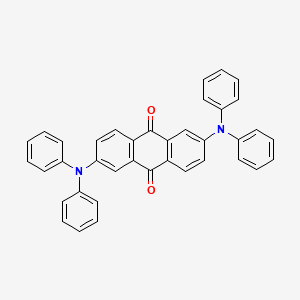
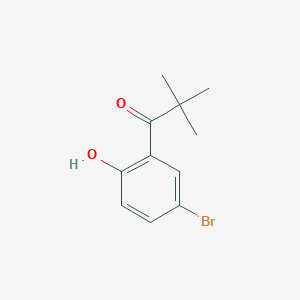
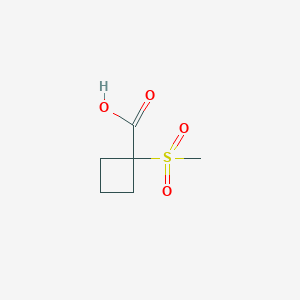
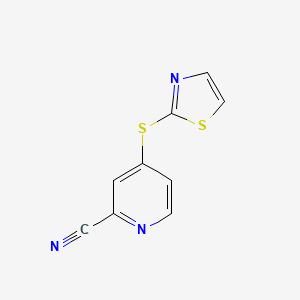
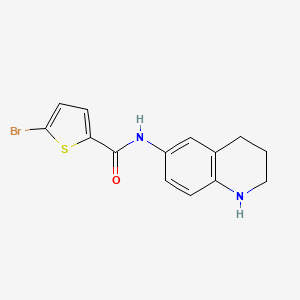
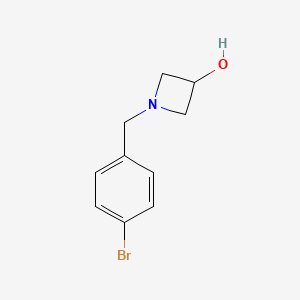
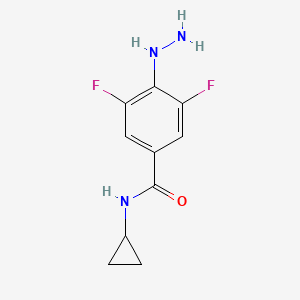
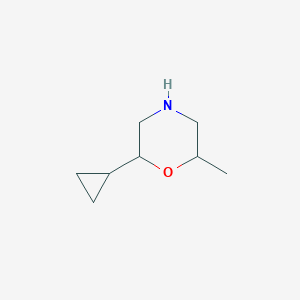
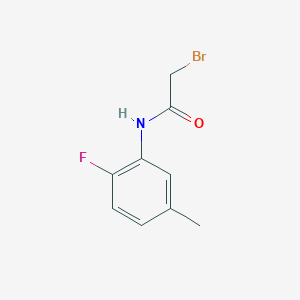
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)